REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[S:6])[NH:4][CH3:5].O[CH:8]([CH3:12])[C:9](=O)[CH3:10]>C(O)CCCCC>[CH3:1][N:2]1[C:9]([CH3:10])=[C:8]([CH3:12])[N:4]([CH3:5])[C:3]1=[S:6]
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
CNC(NC)=S
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCCCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1,3-dimethyl-4,5-dimethylimidazole-2-thione was synthesized
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
Kuhn, et al. (N. Kuhn and T. Kratz, Synthesis, June 1993, p.561)
|
Type
|
CUSTOM
|
Details
|
a procedure of synthesizing the
|
Type
|
CUSTOM
|
Details
|
subjected to a reflux reaction for about 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
an increase in the reaction temperature
|
Type
|
CUSTOM
|
Details
|
After a completion of the reflux reaction
|
Type
|
CUSTOM
|
Details
|
to separate into a white solid component
|
Type
|
CUSTOM
|
Details
|
The yellow liquid component was removed by use of a syringe
|
Type
|
WASH
|
Details
|
the remaining white solid component was rinsed with water and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(=C1C)C)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |